molecular formula C34H42FN7O4S B10854409 2-[[N-[2-[3-ethylsulfonyl-4-(4-methylpiperazin-1-yl)anilino]-5-fluoropyrimidin-4-yl]-5-(hydroxymethyl)-2-methylanilino]methyl]benzonitrile;methane;hydrate

2-[[N-[2-[3-ethylsulfonyl-4-(4-methylpiperazin-1-yl)anilino]-5-fluoropyrimidin-4-yl]-5-(hydroxymethyl)-2-methylanilino]methyl]benzonitrile;methane;hydrate

Cat. No.: B10854409
M. Wt: 663.8 g/mol
InChI Key: SOQCEWQHTCJDLP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of AZ13705339 (hemihydrate) involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized through a series of chemical reactions involving the use of various reagents and catalysts .

Industrial Production Methods

Industrial production methods for AZ13705339 (hemihydrate) are also proprietary. Typically, large-scale production involves optimizing the synthetic route to ensure high yield and purity. The compound is then purified and crystallized to obtain the hemihydrate form, which is essential for its stability and efficacy .

Chemical Reactions Analysis

Types of Reactions

AZ13705339 (hemihydrate) undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of AZ13705339 (hemihydrate) include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired products .

Major Products Formed

The major products formed from the reactions of AZ13705339 (hemihydrate) depend on the specific reaction conditions and reagents used. These products are typically intermediates or derivatives that retain the core structure of the compound .

Scientific Research Applications

AZ13705339 (hemihydrate) has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study the inhibition of PAK1 and its effects on various chemical processes.

    Biology: Employed in cellular and molecular biology research to investigate the role of PAK1 in cell signaling pathways.

    Medicine: Utilized in preclinical studies to explore its potential as a therapeutic agent for cancer treatment.

    Industry: Applied in the development of new drugs and therapeutic strategies targeting PAK1 .

Mechanism of Action

AZ13705339 (hemihydrate) exerts its effects by selectively inhibiting PAK1. The compound binds to the ATP-binding site of PAK1, preventing its activation and subsequent phosphorylation of downstream targets. This inhibition disrupts various cellular processes, including cell motility, survival, and proliferation, which are critical for cancer progression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

AZ13705339 (hemihydrate) is unique due to its high potency and selectivity for PAK1. Its hemihydrate form enhances its stability and efficacy, making it a valuable tool in cancer research. Compared to other PAK1 inhibitors, AZ13705339 (hemihydrate) offers a more targeted approach with fewer off-target effects .

Properties

Molecular Formula

C34H42FN7O4S

Molecular Weight

663.8 g/mol

IUPAC Name

2-[[N-[2-[3-ethylsulfonyl-4-(4-methylpiperazin-1-yl)anilino]-5-fluoropyrimidin-4-yl]-5-(hydroxymethyl)-2-methylanilino]methyl]benzonitrile;methane;hydrate

InChI

InChI=1S/C33H36FN7O3S.CH4.H2O/c1-4-45(43,44)31-18-27(11-12-29(31)40-15-13-39(3)14-16-40)37-33-36-20-28(34)32(38-33)41(21-26-8-6-5-7-25(26)19-35)30-17-24(22-42)10-9-23(30)2;;/h5-12,17-18,20,42H,4,13-16,21-22H2,1-3H3,(H,36,37,38);1H4;1H2

InChI Key

SOQCEWQHTCJDLP-UHFFFAOYSA-N

Canonical SMILES

C.CCS(=O)(=O)C1=C(C=CC(=C1)NC2=NC=C(C(=N2)N(CC3=CC=CC=C3C#N)C4=C(C=CC(=C4)CO)C)F)N5CCN(CC5)C.O

Origin of Product

United States

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